molecular formula C9H12N2O2 B2645663 (E)-3-(2-Ethyl-5-methylpyrazol-3-yl)prop-2-enoic acid CAS No. 2149114-79-2

(E)-3-(2-Ethyl-5-methylpyrazol-3-yl)prop-2-enoic acid

Cat. No. B2645663
CAS RN: 2149114-79-2
M. Wt: 180.207
InChI Key: BETGEBXZLJCNOF-SNAWJCMRSA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and others. Chemical properties can include acidity or basicity, stability, reactivity with other compounds, and others .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity, flammability, environmental impact, and disposal considerations .

Future Directions

This involves understanding the current state of research on the compound and where future research might be headed. This could include potential applications, unresolved questions about the compound, or new methods of synthesis .

properties

IUPAC Name

(E)-3-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h4-6H,3H2,1-2H3,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGEBXZLJCNOF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

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